molecular formula C8H9BrO B1290704 (3-Bromo-5-methylphenyl)methanol CAS No. 648439-19-4

(3-Bromo-5-methylphenyl)methanol

Cat. No. B1290704
CAS RN: 648439-19-4
M. Wt: 201.06 g/mol
InChI Key: BDWFMACVHHSBRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, a protocol for synthesizing vicinal haloethers with a malononitrile group has been described, where methanol acts as both a solvent and a reactant . Another study outlines a 7-step procedure to synthesize enantiomerically pure diarylethanes starting from a bromophenyl compound . These methods could potentially be adapted for the synthesis of "(3-Bromo-5-methylphenyl)methanol" by considering the specific substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been confirmed using techniques such as NMR spectroscopy and X-ray crystallography . The crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, has been determined, providing detailed information about the molecular conformation and packing in the solid state . This suggests that similar structural analysis techniques could be applied to "(3-Bromo-5-methylphenyl)methanol" to elucidate its molecular geometry.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds can be inferred from studies on similar molecules. For example, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves a reaction with a Grignard reagent . This indicates that "(3-Bromo-5-methylphenyl)methanol" may also undergo reactions with organometallic reagents, potentially leading to the formation of new carbon-carbon bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic alcohols can be complex. Theoretical studies using density functional theory (DFT) have been conducted to understand the electronic properties and active sites of similar molecules . Additionally, the crystallographic data provide insights into the density and molecular packing of these compounds . These studies suggest that "(3-Bromo-5-methylphenyl)methanol" would likely exhibit properties consistent with brominated aromatic alcohols, such as moderate polarity and potential for hydrogen bonding.

Scientific Research Applications

  • Antibacterial Applications :

    • Bromophenols isolated from the marine red alga Rhodomela confervoides, which are structurally related to (3-Bromo-5-methylphenyl)methanol, have shown significant antibacterial activity. Compounds like 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl]methyl-5-(hydroxymethyl)1,2-benzenediol and related compounds exhibited moderate to strong antibacterial properties against various bacterial strains (Xu et al., 2003).
  • Synthesis and Chemical Reactions :

    • Research on the kinetics of reactions involving compounds structurally related to (3-Bromo-5-methylphenyl)methanol, such as the Hammett relationship application in thiophens, indicates insights into the reactivity and potential applications in chemical synthesis (Spinelli et al., 1972).
    • The first total synthesis of a natural product structurally related to (3-Bromo-5-methylphenyl)methanol, namely 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, indicates the compound's relevance in natural product chemistry and potential biological applications (Akbaba et al., 2010).
  • Biological and Biomedical Applications :

    • Bromophenols similar to (3-Bromo-5-methylphenyl)methanol, isolated from the marine red alga Rhodomela confervoides, have demonstrated potent antioxidant activities, suggesting potential applications in food preservation and pharmaceuticals (Li et al., 2011).
  • Catalysis and Industrial Chemistry :

    • The use of methanol, a solvent in which (3-Bromo-5-methylphenyl)methanol may be soluble, has been explored for various catalytic and synthetic applications, such as N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
  • Environmental and Energy Applications :

    • The conversion of methanol to hydrocarbons over zeolite H-ZSM-5, which could involve derivatives of (3-Bromo-5-methylphenyl)methanol, provides insights into the olefinic species' origins and mechanisms in methanol transformation (Bjørgen et al., 2007).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for “(3-Bromo-5-methylphenyl)methanol” can be viewed and downloaded for free at Echemi.com . It is advised that this compound is used for R&D purposes only and not for medicinal, household, or other uses .

Future Directions

“(3-Bromo-5-methylphenyl)methanol” is offered as a novel building block for research . Its future applications will depend on the outcomes of ongoing and future research.

properties

IUPAC Name

(3-bromo-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWFMACVHHSBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629321
Record name (3-Bromo-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-methylphenyl)methanol

CAS RN

648439-19-4
Record name (3-Bromo-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-3-(bromomethyl)-5-methylbenzene (40.0 g, 151 mmol), 1,4-dioxane (150 mL), water (150 mL) and calcium carbonate (37.9 g, 379 mmol) was heated for 16 h at reflux. The mixture was filtered and the filtrate was concentrated in vacuum, then diluted with CH2Cl2 (150 mL). The organic layer was washed with HCl (2N, 50 mL) and a solution of saturated sodium bicarbonate (50 mL), dried (Na2SO4) and concentrated in vacuum to give 25.0 g of crude product (3-bromo-5-methylphenyl)methanol.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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